REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([O:20]C)=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]#[N:19])[CH:13]=2)[CH:11]=1>ClCCl>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([OH:20])=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]#[N:19])[CH:13]=2)[CH:11]=1
|
Name
|
|
Quantity
|
6 mL
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Type
|
reactant
|
Smiles
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B(Br)(Br)Br
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)C1=CC(=CC=C1)C#N)OC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
then poured onto ice
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica eluting with 30-70% diethylether/isohexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C1)C1=CC(=CC=C1)C#N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |